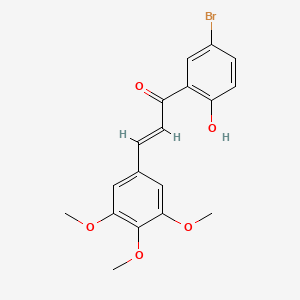![molecular formula C13H19N3O B2603827 N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide CAS No. 2361657-30-7](/img/structure/B2603827.png)
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and it exhibits unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has also been found to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
This compound exhibits unique biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-microbial effects by inhibiting the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits unique biochemical and physiological effects, making it a promising candidate for various scientific research applications. However, there are also limitations to its use in lab experiments. It is a synthetic compound, and its effects may not be fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide. One direction is to further investigate its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that exhibits unique biochemical and physiological effects. It has potential applications in various fields of scientific research, including anti-inflammatory, anti-cancer, and anti-microbial research. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins and modulate the activity of certain receptors in the brain. While it has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide is a synthetic compound that has been synthesized using various methods. One of the most common methods is the reaction of 3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propylamine with prop-2-enoyl chloride in the presence of a base. This reaction results in the formation of this compound.
Propiedades
IUPAC Name |
N-[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2,10H,1,3-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPWYUJRWQOOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=NC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)


![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)


![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

